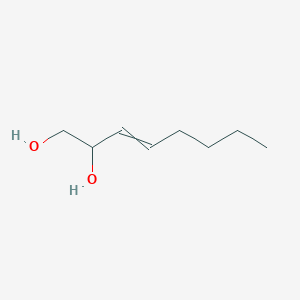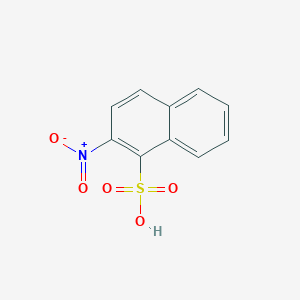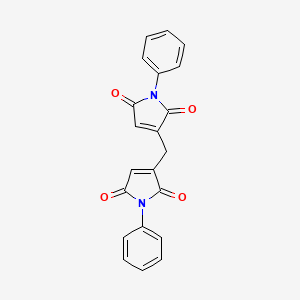
3,3'-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is an organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-(methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione and bismaleimide S . This compound is characterized by its two pyrrole-2,5-dione groups connected by a methylene bridge, each attached to a phenyl group.
Preparation Methods
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) can be synthesized through a reaction involving maleic anhydride and aniline. The process typically involves two stages: the formation of an amide acid in the first stage, followed by imidization in the second stage . Industrial production methods often employ catalysts to enhance yield and purity by minimizing side reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Mechanism of Action
The mechanism by which 3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) exerts its effects involves its reactive maleimide groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its specific structure and reactivity. Similar compounds include:
1,1’-(methylenedi-4,1-phenylene)bismaleimide: Shares a similar core structure but may have different substituents on the phenyl groups.
4,4’-Methylenebis(N-phenylmaleimide): Another related compound with similar reactivity but different applications.
These compounds are often compared based on their reactivity, stability, and suitability for various applications in materials science and biology.
Properties
CAS No. |
47534-51-0 |
|---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)methyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4/c24-18-12-14(20(26)22(18)16-7-3-1-4-8-16)11-15-13-19(25)23(21(15)27)17-9-5-2-6-10-17/h1-10,12-13H,11H2 |
InChI Key |
BTUZQYJLOSUOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)CC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


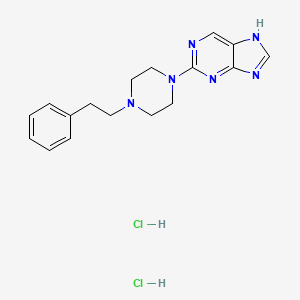
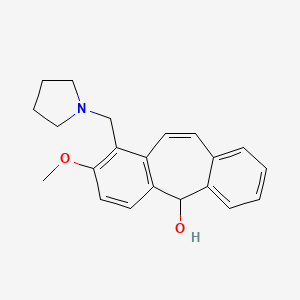
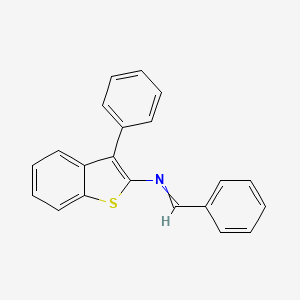

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
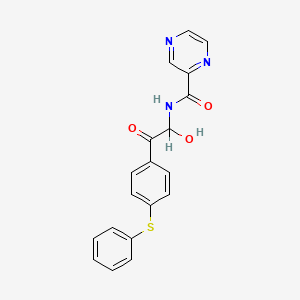
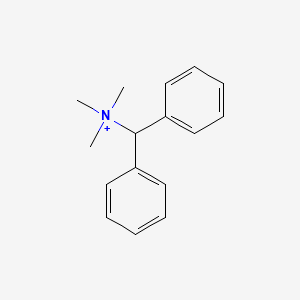
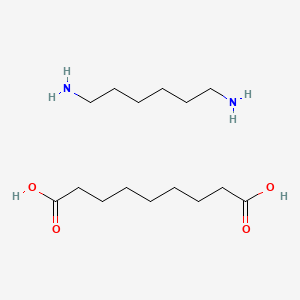
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
